2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic, amide, and ester functionalities, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,6-diisopropylaniline with ethyl 2-bromoacetate to form the corresponding amide. This intermediate is then reacted with 2-(methylthio)nicotinic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester and amide functionalities to alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl nicotinate
- 2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(ethylthio)nicotinate
- 2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(propylthio)nicotinate
Uniqueness
2-((2,6-Diisopropylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O3S/c1-13(2)15-8-6-9-16(14(3)4)19(15)23-18(24)12-26-21(25)17-10-7-11-22-20(17)27-5/h6-11,13-14H,12H2,1-5H3,(H,23,24) |
InChI Key |
MMRXBUOBGJVBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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